molecular formula C20H22N4O2S B2877811 N-cyclopentyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide CAS No. 888448-85-9

N-cyclopentyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide

Cat. No. B2877811
CAS RN: 888448-85-9
M. Wt: 382.48
InChI Key: IGWRBJBZPHVZMJ-UHFFFAOYSA-N
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Description

The compound “N-cyclopentyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide” is a complex organic molecule. It contains a cyclopentyl group, a pyrimido-indole group, and a prop-2-enyl group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be expected to have a large number of atoms and several rings, including a cyclopentyl ring and a pyrimido-indole ring . The presence of the sulfanyl group suggests that the compound might have interesting electronic properties, as sulfur atoms can contribute to pi-conjugation and can also act as electron donors.


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the various functional groups within its structure. For example, the prop-2-enyl group could potentially undergo reactions typical of alkenes, such as addition reactions . The pyrimido-indole group might be able to participate in a variety of reactions, depending on the specific substitution pattern and the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the various rings in the structure could contribute to its rigidity and shape . The presence of the sulfanyl group could influence its polarity and potentially its solubility in different solvents .

Scientific Research Applications

Antimicrobial Applications

One study focused on the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, aimed at creating effective antimicrobial agents. This research involved creating a range of derivatives, including thiazole, pyridone, and chromene, among others, to evaluate their antibacterial and antifungal activities. The compounds synthesized showed promising results in vitro, indicating potential applications in developing new antimicrobial strategies (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antioxidant Mechanisms

Another study delved into the mechanisms behind the antioxidative effects of N-acetyl cysteine (NAC), a compound related in structure and function, revealing that it acts by generating hydrogen sulfide and sulfane sulfur species within mitochondria. These findings suggest that similar compounds, including N-cyclopentyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide, could be explored for their antioxidative potential and applications in cellular protection against oxidative stress (Ezeriņa, Takano, Hanaoka, Urano, & Dick, 2018).

Cancer Research

Research into the anticancer effects of sulfonamide-derived isatins, which share a structural motif with the compound , demonstrated significant cytotoxicity against hepatocellular carcinoma (HCC) cell lines. This suggests potential for this compound in cancer research, particularly in designing compounds with targeted anticancer activity (Eldeeb, Sanad, Ragab, Ammar, Mahmoud, Ali, & Hamdy, 2022).

Synthesis of Heterocycles

A study on the synthesis of alpha-sulfinylenamides, aiming at the construction of fused isoquinoline lactams, provides insights into the chemical reactivity and potential applications of this compound in creating novel heterocyclic structures. These compounds have relevance in the development of new therapeutic agents and in the exploration of biological activity (Padwa, Heidelbaugh, Kuethe, McClure, & Wang, 2002).

Future Directions

The potential applications and future directions for research on this compound would likely depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N-cyclopentyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-2-11-24-19(26)18-17(14-9-5-6-10-15(14)22-18)23-20(24)27-12-16(25)21-13-7-3-4-8-13/h2,5-6,9-10,13,22H,1,3-4,7-8,11-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWRBJBZPHVZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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